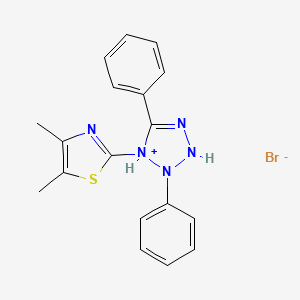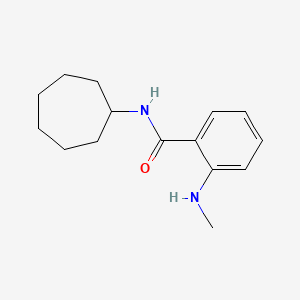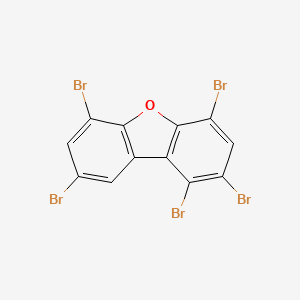
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a chemical compound known for its diverse applications in scientific research. This compound is often used in various assays and has significant importance in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is commonly used in cell viability assays, such as the MTT assay, to measure cell proliferation and cytotoxicity.
Medicine: It has applications in drug development and testing, particularly in evaluating the efficacy of anticancer drugs.
Industry: The compound is used in the production of dyes and other chemical products
Wirkmechanismus
The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial dehydrogenases, and the pathways involved are related to cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in cell viability assays. Its ability to be reduced to a formazan product makes it a valuable tool in biological research .
Eigenschaften
CAS-Nummer |
402789-90-6 |
|---|---|
Molekularformel |
C18H18BrN5S |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
2-(2,5-diphenyl-1,3-dihydrotetrazol-1-ium-1-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-21-23(22)16-11-7-4-8-12-16;/h3-12,21H,1-2H3;1H |
InChI-Schlüssel |
NEMYGKLAKGMLPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)[NH+]2C(=NNN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)

![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
